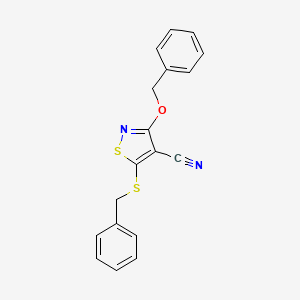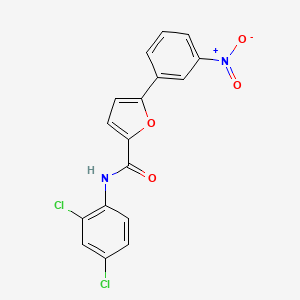![molecular formula C16H14Br2N2O3 B6029365 N-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]-2-(3-methylphenoxy)acetamide](/img/structure/B6029365.png)
N-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]-2-(3-methylphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]-2-(3-methylphenoxy)acetamide is a synthetic organic compound characterized by its complex structure, which includes bromine, hydroxyl, and phenoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]-2-(3-methylphenoxy)acetamide typically involves a multi-step process:
Formation of the Schiff Base: The initial step involves the condensation of 3,5-dibromo-2-hydroxybenzaldehyde with an amine to form the Schiff base. This reaction is usually carried out in an ethanol solvent under reflux conditions.
Acylation: The Schiff base is then reacted with 2-(3-methylphenoxy)acetyl chloride in the presence of a base such as triethylamine. This step is typically performed at room temperature to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]-2-(3-methylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The Schiff base can be reduced to form the corresponding amine.
Substitution: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]-2-(3-methylphenoxy)acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial or anticancer agent due to its ability to interact with biological macromolecules.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action.
Mechanism of Action
The mechanism of action of N-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]-2-(3-methylphenoxy)acetamide involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes or receptors, inhibiting their activity. For example, it may inhibit the activity of certain kinases or proteases.
Pathways Involved: The inhibition of these enzymes can disrupt cellular signaling pathways, leading to the desired therapeutic effects such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
- N-[(E)-(3,5-dichloro-2-hydroxyphenyl)methylideneamino]-2-(3-methylphenoxy)acetamide
- N-[(E)-(3,5-difluoro-2-hydroxyphenyl)methylideneamino]-2-(3-methylphenoxy)acetamide
Uniqueness
N-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]-2-(3-methylphenoxy)acetamide is unique due to the presence of bromine atoms, which can significantly influence its reactivity and biological activity compared to its chloro or fluoro analogs. The bromine atoms can enhance the compound’s ability to interact with biological targets, potentially increasing its efficacy in medicinal applications.
Properties
IUPAC Name |
N-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]-2-(3-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Br2N2O3/c1-10-3-2-4-13(5-10)23-9-15(21)20-19-8-11-6-12(17)7-14(18)16(11)22/h2-8,22H,9H2,1H3,(H,20,21)/b19-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFOSIUGOZMIYEJ-UFWORHAWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NN=CC2=C(C(=CC(=C2)Br)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)OCC(=O)N/N=C/C2=C(C(=CC(=C2)Br)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Br2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-benzyl-N-{[2-(ethylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}ethanamine](/img/structure/B6029287.png)
![7-(3-chloro-4-methylphenyl)-2-(ethylsulfanyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B6029298.png)
![11-[2-(2-Hydroxyethoxy)ethylamino]-7,8,9,10-tetrahydrobenzimidazolo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B6029315.png)
![N-cyclohexyl-2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]propanamide](/img/structure/B6029316.png)


![N-(2-fluorophenyl)-3-{1-[(6-methoxy-2H-chromen-3-yl)methyl]-3-piperidinyl}propanamide](/img/structure/B6029339.png)
![N~2~-(4-chlorophenyl)-N~1~-(2,5-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B6029343.png)
![[(3-chloro-4-methoxyphenyl)methyl][(1-ethylpyrrolidin-2-yl)methyl]amine](/img/structure/B6029346.png)
![3-{2-[4-(2,3-dimethylphenyl)-1-piperazinyl]-2-oxoethyl}-4-(2-fluorobenzyl)-2-piperazinone](/img/structure/B6029350.png)
![N-(3,4-dichlorophenyl)-N'-[5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B6029355.png)
![N-(2-fluorophenyl)-N'-{1-[5-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]ethyl}urea](/img/structure/B6029363.png)
![[1-[[2-Ethylsulfonyl-3-(3-phenylpropyl)imidazol-4-yl]methyl]piperidin-2-yl]methanol](/img/structure/B6029364.png)
![4-Bromo-8-hydroxy-7,8lambda4-dithia-9-azabicyclo[4.3.0]nona-1(6),2,4,8-tetraene](/img/structure/B6029368.png)
